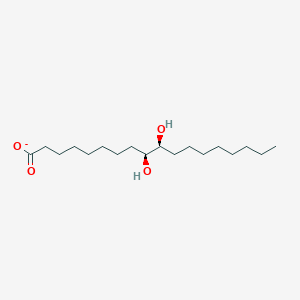

(9S,10S)-9,10-Dihydroxyoctadecanoate

Description

Properties

Molecular Formula |

C18H35O4- |

|---|---|

Molecular Weight |

315.5 g/mol |

IUPAC Name |

(9S,10S)-9,10-dihydroxyoctadecanoate |

InChI |

InChI=1S/C18H36O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22)/p-1/t16-,17-/m0/s1 |

InChI Key |

VACHUYIREGFMSP-IRXDYDNUSA-M |

Isomeric SMILES |

CCCCCCCC[C@@H]([C@H](CCCCCCCC(=O)[O-])O)O |

Canonical SMILES |

CCCCCCCCC(C(CCCCCCCC(=O)[O-])O)O |

Origin of Product |

United States |

Enzymatic and Biochemical Pathways of 9s,10s 9,10 Dihydroxyoctadecanoate Formation

Soluble Epoxide Hydrolase (sEH) and its Bifunctional Nature

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a key enzyme in the metabolism of lipid signaling molecules. researchgate.net It is recognized as a bifunctional enzyme, possessing two distinct catalytic domains located on a single polypeptide chain. mdpi.comresearchgate.net The enzyme exists as a homodimer, with each monomer containing an N-terminal domain and a C-terminal domain connected by a proline-rich linker. researchgate.netnih.gov These two domains harbor independent catalytic activities. gerli.com

The N-terminal domain of sEH exhibits lipid-phosphate phosphatase activity. mdpi.comnih.gov This domain belongs to the haloacid dehalogenase superfamily of phosphatases. gerli.comnih.gov Its function was identified through structural comparisons and subsequent biochemical assays which demonstrated its ability to hydrolyze phosphate (B84403) groups from lipid substrates. researchgate.netgerli.com The phosphatase activity of the N-terminal domain is directed towards various lipid phosphates, including lysophosphatidic acids and isoprenoid phosphates. nih.gov A key discovery was its ability to dephosphorylate phosphorylated hydroxy fatty acids, representing a novel branch of fatty acid metabolism. researchgate.net This activity is generally unaffected by classic phosphatase inhibitors. researchgate.net

The C-terminal domain of sEH contains the well-characterized epoxide hydrolase activity. mdpi.comresearchgate.net This domain is responsible for the hydrolysis of epoxides, converting them into their corresponding vicinal diols through the addition of a water molecule. nih.govnih.gov The catalytic mechanism involves a classic α/β-hydrolase fold and a catalytic triad (B1167595) of amino acids (Asp333, Asp495, and His523). nih.gov The process proceeds via a two-step mechanism involving the formation of a covalent ester intermediate with the nucleophilic Asp333 residue. nih.gov This domain acts on a variety of lipid epoxides, most notably epoxy fatty acids (EpFAs) generated by cytochrome P450 enzymes. nih.gov

Precursors and Substrates for (9S,10S)-9,10-Dihydroxyoctadecanoate Synthesis

The synthesis of this compound by sEH involves two main pathways corresponding to the enzyme's dual functions, utilizing either a phosphorylated precursor or an epoxide precursor.

The direct precursor for this compound via the phosphatase activity of sEH is (9S,10S)-10-hydroxy-9-(phosphonooxy)octadecanoic acid. researchgate.net This phosphorylated derivative of stearic acid has been identified as an excellent substrate for the N-terminal phosphatase domain of human sEH. researchgate.net The enzyme catalyzes the removal of the phosphate group from this molecule to yield this compound. The identification of dihydroxy lipid phosphates as endogenous substrates for the sEH N-terminal domain suggests a previously unknown signaling pathway where the formation of an epoxide can lead to the generation of a dihydroxy lipid phosphate, which is then converted to the corresponding diol. researchgate.net

The formation of this compound through the epoxide hydrolase activity of the sEH C-terminal domain begins with an epoxide precursor. The primary substrate for this reaction is cis-9,10-epoxystearic acid , also known as cis-9,10-epoxyoctadecanoic acid. nih.govcaymanchem.com This epoxide is an oxidation product of oleic acid, a common monounsaturated fatty acid. caymanchem.com The epoxidation of oleic acid to cis-9,10-epoxystearic acid is carried out by cytochrome P450 (CYP) epoxygenases, such as isoforms CYP2C and CYP3A. nih.govcaymanchem.com

The broader context of fatty acid metabolism includes numerous other epoxide precursors that are substrates for sEH. These include:

Epoxyeicosatrienoic acids (EETs): Derived from arachidonic acid, these are among the most studied substrates of sEH. nih.govnih.gov

Vernolic acid: Also known as 12,13-epoxy-cis-9-octadecenoic acid, this is an epoxide derivative of linoleic acid. gerli.comnih.gov

Epoxides of other polyunsaturated fatty acids (PUFAs): Epoxides derived from omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are also excellent substrates for sEH. nih.govnih.gov

The hydrolysis of these various fatty acid epoxides by sEH is a critical step in regulating the biological activity of these lipid mediators. nih.govnih.gov

Enzyme Kinetics and Substrate Specificity in this compound Production

The efficiency of this compound production is governed by the enzyme kinetics and substrate specificity of soluble epoxide hydrolase.

For the phosphatase reaction, kinetic studies with human sEH have determined the parameters for the hydrolysis of the monophosphate of dihydroxy stearic acid, which is chemically analogous to (9S,10S)-10-hydroxy-9-(phosphonooxy)octadecanoate.

| Substrate | Enzyme | Km (µM) | Vmax (nmol·min-1·mg-1) | kcat (s-1) |

| Monophosphate of dihydroxy stearic acid | Human sEH | 21 ± 0.3 | 338 ± 12 | 0.35 ± 0.01 |

| Data sourced from Newman et al. (2007). researchgate.net |

Regarding the epoxide hydrolase pathway, studies on the hydrolysis of cis-9,10-epoxystearic acid by cytosolic rat liver sEH revealed a notable lack of enantioselectivity. nih.gov This means the enzyme does not preferentially hydrolyze one enantiomer of the epoxide over the other. This is in sharp contrast to other epoxide hydrolases, such as the one from soybean, which exhibits high enantioselectivity. nih.gov The active site of the mammalian soluble EH appears to anchor the oxirane ring of fatty acid epoxides in a manner that allows for the regioselective formation of the acyl-enzyme intermediate at the C-10 position, regardless of the epoxide's stereochemistry. nih.gov Generally, sEH displays broad substrate specificity, hydrolyzing a range of fatty acid epoxides, though the rates can vary depending on the specific structure of the substrate. nih.gov

Stereoselective Hydrolysis Mechanisms

The conversion of the precursor molecule, cis-9,10-epoxystearic acid, to this compound is a stereochemically controlled reaction catalyzed by epoxide hydrolases (EHs). These enzymes belong to the α/β-hydrolase fold superfamily and facilitate the hydrolysis of the epoxide ring. researchgate.netwikipedia.org The mechanism is a two-step process that begins with a nucleophilic attack by an aspartate residue within the enzyme's active site on one of the carbon atoms of the oxirane ring. nih.gov This attack leads to the opening of the epoxide ring and the formation of a covalent ester intermediate between the enzyme and the fatty acid substrate. nih.govnih.gov

In the second step, a water molecule, activated by a charge-relay system involving histidine and another aspartate residue, hydrolyzes this ester intermediate. nih.gov This releases the diol product and regenerates the free enzyme, ready for another catalytic cycle. The stereochemistry of the final diol is determined by the specific enzyme's ability to selectively bind and orient the epoxide substrate within its active site.

A notable example of this stereoselectivity is observed in the epoxide hydrolase from soybean (Glycine max). This plant-derived enzyme demonstrates high enantioselectivity, preferentially hydrolyzing the (9R,10S)-enantiomer of cis-9,10-epoxystearic acid. nih.govnih.gov Furthermore, it exhibits strict stereoconvergence, meaning it almost exclusively produces a single chiral diol, threo-(9R,10R)-dihydroxystearic acid, from a racemic mixture of the epoxide. nih.gov This high degree of control is attributed to the specific stereoselective attack of the nucleophilic aspartate on the (S)-configured carbon of the oxirane ring. nih.gov In contrast, the epoxide hydrolase from maize (Zea mays) shows a lack of enantioselectivity, hydrating both enantiomers of the epoxide at similar rates. nih.govnih.gov

Influence of Cofactors on Enzyme Activity (e.g., Mg²⁺)

Epoxide hydrolases involved in the direct hydrolysis of fatty acid epoxides to form diols, such as this compound, are generally considered to be cofactor-independent for their hydrolytic activity. mdpi.com Their catalytic mechanism relies on the aforementioned catalytic triad of amino acid residues.

Non-Mammalian Enzymatic Transformations Leading to Dihydroxyoctadecanoates

The synthesis of dihydroxyoctadecanoates is not limited to mammalian systems; a diverse array of enzymes from plants and microorganisms can also catalyze these transformations.

Plant-Derived Enzyme Systems

Plants are a rich source of epoxide hydrolases capable of metabolizing fatty acid epoxides. As previously mentioned, the epoxide hydrolases from soybean and maize are well-characterized examples that act on cis-9,10-epoxystearic acid. nih.govnih.gov The soybean EH, in particular, is a powerful biocatalyst due to its high stereoselectivity, yielding a specific diol product. nih.govnih.gov

More recently, an epoxide hydrolase (MiEH2) from mango (Mangifera indica) has been structurally and biochemically characterized. nih.gov Studies on this enzyme and its homologs have provided insights into the structural determinants of substrate specificity in plant EHs. nih.gov The active site tunnel of these enzymes is divided into two pockets by conserved tyrosine residues, which influences how different substrates, including linear epoxy fatty acids, can bind and be oriented for hydrolysis. nih.gov This structural understanding is crucial for the potential engineering of plant EHs for the targeted synthesis of specific dihydroxy fatty acids.

Microbial Biotransformations

Microorganisms represent a vast and versatile source of enzymes for biotransformations, including the hydroxylation of fatty acids. Several bacterial and fungal species have been shown to convert oleic acid into hydroxylated derivatives. For example, strains of Nocardia, Mycobacterium fortuitum, and the yeast Saccharomyces cerevisiae can transform oleic acid into 10-hydroxyoctadecanoic acid or 10-oxo-octadecanoic acid. researchgate.netnih.gov Micrococcus luteus has also been identified as a catalyst for the hydration of oleic acid to 10-hydroxystearic acid. nih.govmdpi.com

While these examples primarily describe single hydroxylation or subsequent oxidation, the enzymatic machinery for producing vicinal diols from fatty acids also exists in the microbial world. The production of 9,10-dihydroxyoctadecadienoic acid has been achieved using bacterial diol synthases. nih.gov Furthermore, a significant breakthrough has been the in vitro synthesis of 9,10-dihydroxyhexadecanoic acid using a combination of recombinant enzymes expressed in Escherichia coli. nih.gov This system utilized a fatty acid desaturase, an epoxygenase, and an epoxide hydrolase from different organisms to achieve the multi-step conversion from a saturated fatty acid to a dihydroxy fatty acid. nih.gov This demonstrates the potential of microbial systems, either through whole-cell biotransformations or through the use of isolated or recombinant enzymes, to produce specific dihydroxyoctadecanoates like the (9S,10S) isomer.

Metabolic Transformations and Downstream Products of 9s,10s 9,10 Dihydroxyoctadecanoate

Further Degradation Pathways

The initial steps in the breakdown of (9S,10S)-9,10-dihydroxyoctadecanoate involve the shortening of its 18-carbon chain through oxidative processes. These pathways are fundamental to fatty acid catabolism, allowing for the generation of energy and the production of precursors for other metabolic routes.

The primary mechanism for the degradation of long-chain fatty acids is β-oxidation, a cyclical enzymatic process that occurs within the mitochondria and peroxisomes. libretexts.orgpharmaguideline.comnih.govlibretexts.org This pathway sequentially shortens the fatty acid chain by two carbon atoms in each cycle, producing acetyl-CoA, FADH₂, and NADH. pharmaguideline.comlibretexts.org For this compound, this process is expected to proceed in a similar manner to that of other saturated fatty acids, with the presence of the hydroxyl groups potentially requiring accessory enzymes for their processing.

The β-oxidation spiral consists of four core reactions:

Dehydrogenation by acyl-CoA dehydrogenase, forming a double bond.

Hydration by enoyl-CoA hydratase, adding a hydroxyl group. nih.gov

Oxidation by hydroxyacyl-CoA dehydrogenase, converting the hydroxyl group to a keto group. libretexts.org

Thiolytic cleavage by thiolase, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. libretexts.orgnih.gov

This cycle repeats until the fatty acid is completely broken down. The presence of the vicinal diol at the C9 and C10 positions of this compound may necessitate modifications to the standard β-oxidation pathway, potentially involving enzymes capable of recognizing and processing hydroxylated fatty acid intermediates.

| Step | Enzyme | Reaction | Products per Cycle |

|---|---|---|---|

| 1 | Acyl-CoA Dehydrogenase | Oxidation of the fatty acyl-CoA | FADH₂ |

| 2 | Enoyl-CoA Hydratase | Hydration of the double bond | - |

| 3 | Hydroxyacyl-CoA Dehydrogenase | Oxidation of the hydroxyl group | NADH |

| 4 | Thiolase | Cleavage of the carbon chain | Acetyl-CoA and shortened Acyl-CoA |

As a direct consequence of β-oxidation, the 18-carbon chain of this compound is incrementally shortened. This process leads to the formation of a series of shorter-chain dihydroxy fatty acids. For instance, after three cycles of β-oxidation, which would remove a total of six carbon atoms as three molecules of acetyl-CoA, the remaining 12-carbon backbone would yield a dihydroxydodecanoic acid. The hydroxyl groups originally at C9 and C10 would now be located at C3 and C4 of this shorter fatty acid, depending on which end of the molecule undergoes oxidation. However, β-oxidation typically proceeds from the carboxyl end.

The generation of these shorter-chain dihydroxy fatty acids is a critical step, as these intermediates can then be channeled into different metabolic pathways, including the formation of lactones. Microbial systems, in particular, are known to efficiently carry out the β-oxidation of hydroxy fatty acids to produce these shorter, functionalized molecules. nih.gov

Cyclization and Lactone Formation (e.g., Dodecano-4-lactone)

One of the significant metabolic fates of the shorter-chain dihydroxy fatty acids derived from this compound is their conversion into lactones. Lactones are cyclic esters that are widely recognized for their aromatic properties and are important flavor and fragrance compounds. researchgate.netacs.org

The formation of a lactone such as dodecano-4-lactone (also known as γ-dodecalactone) from a dihydroxydodecanoic acid intermediate is a key biotransformation. This process typically involves the following steps:

β-Oxidation: As described, this compound is shortened to a 12-carbon dihydroxy fatty acid.

Hydroxyl Group Positioning: Through the process of β-oxidation, a hydroxyl group is effectively positioned at the γ-carbon (the 4th carbon from the carboxyl group).

Intramolecular Esterification (Lactonization): The 4-hydroxy acid undergoes a spontaneous or enzyme-catalyzed intramolecular cyclization to form the stable five-membered ring of a γ-lactone. nih.govresearchgate.net

This pathway is well-documented in various microorganisms, which utilize fatty acids as precursors for lactone biosynthesis. researchgate.net The conversion of oleic acid, for example, can lead to the formation of 10-hydroxystearic acid, which is then subjected to β-oxidation to yield 4-hydroxydecanoic acid, the direct precursor to γ-decalactone. semanticscholar.org A similar pathway is proposed for the conversion of this compound to dodecano-4-lactone.

| Precursor Fatty Acid | Intermediate Hydroxy Acid | Resulting Lactone |

|---|---|---|

| This compound | 4-Hydroxydodecanoic acid | Dodecano-4-lactone (γ-Dodecalactone) |

| Oleic Acid | 4-Hydroxydecanoic acid | γ-Decalactone |

| Linoleic Acid | 5-Hydroxydodecanoic acid | δ-Dodecalactone |

Integration into Broader Lipid Metabolic Networks

The metabolic products of this compound, namely acetyl-CoA, shorter-chain fatty acids, and lactones, are integrated into the broader cellular lipid metabolic networks.

Acetyl-CoA: The acetyl-CoA generated from β-oxidation is a central metabolic intermediate. It can enter the citric acid cycle to produce ATP, or it can be utilized as a building block for the synthesis of other molecules, including other fatty acids, cholesterol, and ketone bodies. wikipedia.org

Shorter-Chain Dihydroxy Fatty Acids: These molecules can be further metabolized or incorporated into complex lipids such as phospholipids and triglycerides, potentially altering the physical and signaling properties of cell membranes. wikipedia.org

Lactones: While often considered as end products with roles in signaling or as aroma compounds, lactones can also be further metabolized, potentially being hydrolyzed back to their corresponding hydroxy acids and re-entering fatty acid degradation pathways.

The metabolism of this compound thus connects to central energy production, lipid synthesis, and the generation of specialized signaling molecules, highlighting its role within the intricate web of cellular metabolism.

Occurrence and Biological Distribution of 9s,10s 9,10 Dihydroxyoctadecanoate

Detection in Mammalian Tissues and Biofluids (excluding human clinical trials)

(9S,10S)-9,10-Dihydroxyoctadecanoate is recognized as a product of oleic acid oxidation in mammalian systems. Research has indicated its formation in vitro in human hepatic cancer HepG2 cells. caymanchem.com While the broader distribution of 9,10-dihydroxyoctadecanoic acid has been noted in mammals as a metabolite of oleic acid, specific studies detailing the widespread presence and concentrations of the (9S,10S) stereoisomer in various mammalian tissues and biofluids remain limited in the currently available scientific literature.

Table 1: Detection of this compound in Mammalian Systems

| Biological Material | Organism/Cell Line | Finding |

| Hepatic Cells | Human (HepG2 cell line) | Formation from oleic acid has been observed. caymanchem.com |

Presence in Plant Species

The investigation of fatty acid profiles in various plant species has revealed the presence of dihydroxy fatty acids. However, the specific identification of the this compound stereoisomer is not consistently reported across all studies.

Identification in Fruits (e.g., Sweet Chestnut)

Detailed lipidomic analyses of sweet chestnut (Castanea sativa) fruits have been conducted to determine their fatty acid composition. These studies have identified major fatty acids such as palmitic, oleic, and linoleic acids. nih.govutad.ptmdpi.comishs.orgresearchgate.net However, based on the reviewed literature, the presence of this compound in sweet chestnut fruit has not been specifically documented.

Identification in Microorganisms (e.g., Yeasts, Fungi)

Microorganisms are known to metabolize fatty acids, leading to the production of a variety of oxygenated derivatives. The biotransformation of oleic acid by several microbial species can result in the formation of dihydroxyoctadecanoic acids.

Research has shown that various fungi can biodegrade oleic acid. researchgate.net Furthermore, the yeast Saccharomyces cerevisiae is known to be involved in the biosynthesis of fatty acids and their derivatives. nih.govchalmers.sefrontiersin.org While the enzymatic machinery for producing dihydroxy fatty acids exists in microorganisms, specific studies confirming the production of this compound by particular yeast or fungal species are not extensively detailed in the current body of scientific literature. However, the general capability of microorganisms to perform such biotransformations is well-established. nih.govresearchgate.net

Table 2: Microbial Biotransformation related to Dihydroxy Fatty Acids

| Microorganism Type | Process | Relevance |

| Yeasts (Saccharomyces cerevisiae) | Fatty acid biosynthesis and metabolism | Possesses enzymatic pathways that could potentially lead to the formation of dihydroxy fatty acids. nih.govchalmers.sefrontiersin.org |

| Fungi | Oleic acid biodegradation | Capable of metabolizing oleic acid, a precursor to 9,10-dihydroxyoctadecanoic acid. researchgate.net |

Advanced Analytical Methodologies for 9s,10s 9,10 Dihydroxyoctadecanoate Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique in metabolomics and chemical analysis due to its exceptional sensitivity and selectivity, making it highly suitable for analyzing fatty acid derivatives like (9S,10S)-9,10-Dihydroxyoctadecanoate.

Ultra-High Performance Liquid Chromatography (UHPLC) systems, when connected to a Quadrupole Time-of-Flight (QTOF) mass spectrometer, offer a powerful tool for comprehensive metabolite profiling. nih.gov This setup is characterized by high resolution, sensitivity, and mass accuracy. nih.govresearchgate.net In the context of this compound research, UHPLC provides rapid and efficient separation of the analyte from complex sample matrices. The QTOF-MS allows for accurate mass measurements of the parent ion and its fragments (MS/MS), which is crucial for the confident identification and structural characterization of metabolites. nih.gov This high-resolution capability enables the differentiation of this compound from other isomeric compounds and closely related lipids, which is a significant challenge in lipidomics.

The study of this compound can be approached using two distinct metabolomics strategies: targeted and untargeted analysis. metwarebio.comresearchgate.net

Untargeted Metabolomics : This approach aims to capture a comprehensive snapshot of all measurable analytes in a sample, including unknown compounds. metwarebio.comarome-science.com For this compound, an untargeted analysis would be employed in discovery-phase research to identify its presence in a biological system and explore its relationship with other metabolites without preconceived bias. nih.gov This method provides qualitative or semi-quantitative data on thousands of metabolites simultaneously. metwarebio.com

Targeted Metabolomics : In contrast, targeted metabolomics focuses on measuring a predefined and specific set of known metabolites. arome-science.com This strategy is used when the research goal is to precisely quantify the concentration of this compound. Targeted methods offer higher sensitivity, specificity, and quantitative accuracy compared to untargeted approaches, making them ideal for hypothesis testing and biomarker validation. metwarebio.comarome-science.com

The choice between these approaches depends entirely on the research objective. An initial untargeted study might identify this compound as a compound of interest, which would then be followed by a targeted study for precise quantification across different sample groups.

| Feature | Targeted Metabolomics | Untargeted Metabolomics |

|---|---|---|

| Objective | Quantification of specific, known metabolites (e.g., this compound). | Comprehensive profiling to discover new or unexpected metabolites. |

| Scope | Narrow (tens to hundreds of compounds). | Broad (thousands of compounds). |

| Quantification | Absolute quantification. | Relative quantification. |

| Primary Use | Hypothesis testing, biomarker validation. | Hypothesis generation, discovery research. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the analysis of fatty acids. However, due to the low volatility and polar nature of this compound, direct analysis is challenging. Therefore, chemical derivatization is a necessary step to increase the analyte's volatility and thermal stability, making it suitable for GC analysis. researchgate.net

Common derivatization procedures for hydroxy fatty acids include:

Esterification : The carboxylic acid group is typically converted to a methyl ester (e.g., methyl 9,10-dihydroxyoctadecanoate) to reduce polarity. researchgate.netnist.gov

Silylation : The hydroxyl groups are converted into trimethylsilyl (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). marinelipids.ca This process further increases volatility and produces characteristic fragmentation patterns in the mass spectrometer that aid in identification. marinelipids.ca

Once derivatized, the compound can be separated on a GC column and detected by the mass spectrometer. The resulting mass spectra provide a molecular fingerprint that can be used for identification by comparing it to spectral libraries or by interpreting the fragmentation patterns. marinelipids.ca

Spectroscopic Characterization Techniques (e.g., NMR, FTIR for structural elucidation in synthesis research)

In chemical synthesis and structural biology, spectroscopic techniques are indispensable for the unambiguous elucidation of a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for determining the precise atomic structure of a molecule. For this compound, ¹H NMR and ¹³C NMR would provide detailed information about the carbon skeleton and the position of the hydroxyl groups. Advanced 2D NMR techniques (like COSY and HMBC) could further confirm the connectivity of atoms within the molecule, solidifying its structural assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would show characteristic absorption bands, such as a broad peak for the O-H (hydroxyl) groups and a sharp peak for the C=O (carbonyl) group of the carboxylic acid. researchgate.net This technique is particularly useful for monitoring the progress of a chemical reaction during its synthesis, for instance, by observing the appearance of the O-H band after a hydroxylation reaction. researchgate.net

Method Validation and Quantification Parameters

To ensure that an analytical method for this compound is reliable and accurate, it must be properly validated. Key validation parameters include linearity, limit of detection (LOD), and limit of quantification (LOQ). scispace.com

Linearity : This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by analyzing samples with known concentrations of this compound, and its linearity is evaluated.

Limit of Detection (LOD) : The LOD is the lowest concentration of this compound that can be reliably detected by the analytical instrument, though not necessarily quantified with acceptable precision. scispace.com It is often determined based on the signal-to-noise ratio (typically S/N ≥ 3) or by using the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 × σ / S). sepscience.comyoutube.com

Limit of Quantification (LOQ) : The LOQ is the lowest concentration of the analyte that can be measured with an acceptable level of precision and accuracy. scispace.com For the LOQ, a higher signal-to-noise ratio is required (typically S/N ≥ 10). youtube.com Alternatively, it can be calculated from the calibration curve using the formula: LOQ = 10 × σ / S, where σ is the standard deviation of the response and S is the slope. sepscience.com

| Parameter | Definition | Common Determination Method |

|---|---|---|

| Linearity | The range over which the method's response is proportional to the analyte concentration. | Analysis of a calibration curve using a series of standards. |

| Limit of Detection (LOD) | The lowest concentration at which the analyte can be detected. scispace.com | Signal-to-Noise Ratio ≥ 3; or 3.3 x (Standard Deviation of Response / Slope). youtube.com |

| Limit of Quantification (LOQ) | The lowest concentration at which the analyte can be accurately quantified. scispace.com | Signal-to-Noise Ratio ≥ 10; or 10 x (Standard Deviation of Response / Slope). youtube.com |

Recovery and Reproducibility in Complex Matrices

The reliability and validity of any analytical method for quantifying this compound in complex biological or environmental samples are critically dependent on two key performance metrics: recovery and reproducibility. Recovery assesses the efficiency of the extraction process by measuring the proportion of the analyte of interest that is successfully isolated from the matrix. Reproducibility, on the other hand, evaluates the consistency and precision of the method over repeated measurements, either within the same day (intra-day precision) or across different days (inter-day precision).

While specific validation data for the this compound stereoisomer is not extensively detailed in publicly available literature, robust data from studies on structurally analogous compounds, such as hydroxystearic acids and other long-chain fatty acids, provide valuable insights into the expected performance of analytical methodologies. These studies demonstrate that high recovery and excellent reproducibility are achievable in complex matrices like plasma, serum, and cell extracts.

Recovery

The extraction of dihydroxy fatty acids from intricate matrices like plasma or serum typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE). The goal is to maximize the transfer of the analyte from the sample into a clean solvent for analysis while minimizing the co-extraction of interfering substances.

Research on similar long-chain fatty acids shows that high recovery rates are consistently achieved. For instance, a method for analyzing free fatty acids in human serum reported a recovery of greater than 92% nih.gov. Another comprehensive validation for fatty acids in human plasma phospholipids demonstrated recovery rates ranging from 83.6% to 109.6% acs.org. More specifically, studies focusing on oxidized fatty acids, a class that includes dihydroxy derivatives, have reported analyte recovery of more than 85% from plasma lipidmaps.org. A separate bioanalytical method for free fatty acids in plasma achieved recoveries between 96.8% and 98.4% journalofappliedbioanalysis.com.

The following table summarizes recovery data for related fatty acids in complex biological matrices, illustrating the typical efficiency of modern extraction techniques.

| Analyte Class | Matrix | Recovery Rate (%) |

| Long-Chain Free Fatty Acids | Human Serum | >92% nih.gov |

| Fatty Acids | Human Plasma Phospholipids | 83.6% - 109.6% acs.org |

| Oxidized Fatty Acids | Plasma | >85% lipidmaps.org |

| Free Fatty Acids | Plasma | 96.8% - 98.4% journalofappliedbioanalysis.com |

This table presents recovery data for classes of compounds structurally similar to this compound to indicate expected analytical performance.

Reproducibility

Reproducibility is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements. Low %RSD values indicate high precision. A sensitive, specific, and reproducible gas chromatography/mass spectrometry (GC/MS) method has been developed for the assay of the closely related 9- and 10-hydroxystearic acids in cell extracts, underscoring the feasibility of achieving reliable quantification nih.gov.

Validation studies for similar analytes provide concrete data on the level of precision that can be expected. For the analysis of fatty acid oxidation products in plasma, both intraday and interday assay precision were reported with a CV typically in the 3–5% range, and substantially less than 10% lipidmaps.org. Another method for free fatty acids in plasma showed run-to-run and batch-to-batch precision with a relative standard deviation varying between 2.5% and 5.6% journalofappliedbioanalysis.com. These figures meet the stringent guidelines set by regulatory bodies like the FDA for bioanalytical method validation.

The table below presents reproducibility data from studies on related fatty acids, highlighting the high precision of current analytical methods.

| Analyte Class | Matrix | Precision Metric | Value (%RSD or %CV) |

| Oxidized Fatty Acids | Plasma | Intra- and Inter-day CV | 3% - 5% lipidmaps.org |

| Free Fatty Acids | Plasma | Intra- and Inter-day RSD | 2.5% - 5.6% journalofappliedbioanalysis.com |

This table presents reproducibility data for classes of compounds structurally similar to this compound to indicate expected analytical performance.

Ecological and Non Mammalian Biological Significance of 9s,10s 9,10 Dihydroxyoctadecanoate

(9S,10S)-9,10-Dihydroxyoctadecanoate, a dihydroxy fatty acid derived from oleic acid, holds notable significance in various ecological and biological contexts outside of mammals. As a member of the oxylipin family of signaling molecules and a structural component of plant polymers, its roles are multifaceted, spanning from plant defense to microbial metabolism.

Future Research Directions and Unexplored Avenues

Elucidation of Regulatory Mechanisms Governing (9S,10S)-9,10-Dihydroxyoctadecanoate Homeostasis

The maintenance of stable intracellular and intercellular concentrations of this compound is crucial for normal cellular function, and disruptions in this balance have been implicated in various pathological states. While the primary enzymatic pathways for its synthesis and degradation are partially understood, the intricate regulatory networks that govern its homeostasis are largely unknown. Future research should prioritize a multi-faceted approach to unravel these complex control mechanisms.

A critical area of investigation is the transcriptional regulation of the key enzymes involved, namely cytochrome P450 (CYP) epoxygenases and epoxide hydrolases. For instance, the expression and activity of soluble epoxide hydrolase (sEH), a key enzyme in the degradation of the precursor epoxide, are known to be influenced by various factors. Understanding how transcription factors, nuclear receptors, and signaling pathways modulate the expression of these enzymes in response to physiological and pathological stimuli will provide a more complete picture of this compound regulation.

Furthermore, the role of feedback and feed-forward mechanisms in maintaining the delicate balance of this diol needs to be explored. It is plausible that this compound itself, or its downstream metabolites, could influence the activity of the enzymes responsible for its synthesis or degradation. Investigating these potential feedback loops will be essential for a comprehensive understanding of its homeostatic control. The balance between the precursor epoxy fatty acids and their corresponding vicinal diols appears to be critical in promoting or resolving disease states nih.gov.

Table 1: Key Research Questions for Homeostasis Regulation

| Research Question | Potential Approaches |

| What are the key transcription factors and signaling pathways that regulate the expression of enzymes involved in this compound metabolism? | Promoter analysis, chromatin immunoprecipitation (ChIP), reporter gene assays, and targeted gene silencing (e.g., siRNA, CRISPR-Cas9). |

| Does this compound or its metabolites exert feedback control on its own synthesis or degradation? | In vitro enzyme activity assays with varying concentrations of the diol, and metabolomic analysis of cells or tissues with altered diol levels. |

| How do cellular stress, inflammation, and other pathological conditions impact the homeostasis of this compound? | Cellular and animal models of disease, coupled with lipidomic analysis to quantify changes in diol concentrations. |

Investigation of Undiscovered Enzymatic Pathways and Isoforms

The current understanding of this compound synthesis primarily revolves around the epoxidation of oleic acid by CYP enzymes, followed by the hydrolytic opening of the epoxide ring by epoxide hydrolases. However, it is highly probable that alternative or parallel enzymatic pathways exist.

The potential involvement of other classes of enzymes, such as dioxygenases, in the direct dihydroxylation of oleic acid warrants investigation. While lipoxygenases are known to introduce hydroperoxy groups, the existence of enzymes capable of directly inserting two hydroxyl groups across a double bond in fatty acids remains an open question. The discovery of novel dioxygenases in other metabolic pathways suggests that similar enzymes may be involved in fatty acid metabolism nih.gov.

Furthermore, the specific isoforms of CYP epoxygenases and epoxide hydrolases responsible for the production of this compound in different tissues and cellular compartments need to be identified. While soluble epoxide hydrolase (sEH) is a major contributor, the roles of other epoxide hydrolase isoforms, such as the microsomal epoxide hydrolase (mEH) and the recently discovered epoxide hydrolase 3 (EH3) and 4 (EH4), in the metabolism of oleic acid epoxide are not well-defined researchgate.net. Identifying these specific isoforms will be crucial for developing targeted therapeutic strategies.

Table 2: Potential Avenues for Discovering Novel Enzymatic Pathways

| Research Avenue | Methodologies |

| Screening for novel dioxygenase activity on oleic acid. | Functional genomic screening of uncharacterized enzymes, and in vitro assays using purified recombinant proteins. |

| Characterization of the substrate specificity of known epoxide hydrolase isoforms. | In vitro activity assays with purified epoxide hydrolase isoforms and oleic acid epoxide as a substrate. |

| Identification of enzymes responsible for the degradation of this compound. | Metabolite profiling of cells or tissues incubated with labeled this compound, followed by protein purification and identification. |

Application of Advanced Multi-Omics Approaches in Different Biological Contexts

The advent of high-throughput "omics" technologies provides powerful tools to investigate the role of this compound in complex biological systems. Integrating data from lipidomics, proteomics, transcriptomics, and metabolomics will be essential to build a comprehensive picture of its function and regulation.

Lipidomics can be employed to accurately quantify the levels of this compound and other related lipid mediators in various biological samples, such as plasma, tissues, and cells, under different physiological and pathological conditions nih.govnih.gov. This will allow for the identification of correlations between the levels of this diol and specific disease states.

Proteomics can be used to identify and quantify the proteins that are differentially expressed in response to changes in this compound levels. This could lead to the discovery of novel enzymes involved in its metabolism, as well as downstream effector proteins that mediate its biological effects.

Transcriptomics can provide insights into the gene expression changes that occur in response to this compound, helping to elucidate the signaling pathways it modulates.

Metabolomics can be used to identify the downstream metabolic products of this compound, providing a more complete picture of its metabolic fate and biological functions.

By integrating these multi-omics datasets, researchers can construct detailed network models of the pathways influenced by this compound, leading to a deeper understanding of its role in health and disease.

Development of Novel Synthetic Strategies for Stereospecific Production

The availability of pure, stereochemically defined this compound is essential for conducting detailed biological studies. While classical chemical methods for the synthesis of vicinal diols exist, there is a growing need for more efficient, environmentally friendly, and highly stereoselective synthetic routes.

Chemoenzymatic approaches offer a promising alternative to traditional chemical synthesis. These methods combine the selectivity of enzymatic reactions with the versatility of chemical transformations. For example, a chemoenzymatic cascade could involve the enzymatic epoxidation of oleic acid using a lipase, followed by the stereoselective enzymatic hydrolysis of the resulting epoxide to yield the desired (9S,10S)-diol.

Biocatalytic routes using whole-cell systems or purified enzymes are also gaining traction. The use of engineered microorganisms expressing specific dioxygenases or epoxide hydrolases could enable the direct and highly stereoselective conversion of oleic acid to this compound. Recent research has demonstrated the potential of photoenzymatic cascades to transform unsaturated fatty acids into chiral alcohols, a concept that could be adapted for diol synthesis researchgate.netelsevierpure.com. The development of enzymatic cascade reactions for the stereoselective synthesis of vicinal diols is an active area of research uni-duesseldorf.de.

Table 3: Emerging Synthetic Strategies for this compound

| Synthetic Strategy | Key Features |

| Chemoenzymatic Synthesis | Combines the selectivity of enzymes with the versatility of chemical reactions. Can lead to high yields and stereoselectivity. |

| Whole-Cell Biocatalysis | Utilizes engineered microorganisms to perform multi-step syntheses in a single pot. Cost-effective and environmentally friendly. |

| Purified Enzyme Biocatalysis | Offers high specificity and control over the reaction conditions. Ideal for producing highly pure compounds. |

| Photoenzymatic Cascades | Utilizes light to drive enzymatic reactions, offering novel reaction pathways and control. |

The continued exploration of these future research directions will undoubtedly deepen our understanding of the multifaceted roles of this compound in biology and pave the way for the development of novel therapeutic interventions for a range of diseases.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (9S,10S)-9,10-Dihydroxyoctadecanoate in laboratory settings?

- Methodological Answer : Synthesis typically involves catalytic acetylation of alkyl dihydroxyoctadecanoate esters. For example, alkyl 9,10-dihydroxyoctadecanoate (2 mmol) is dissolved in dichloromethane with an acid catalyst (e.g., p-toluenesulfonic acid or heterogeneous catalysts) under reflux or sonication. Post-reaction purification includes solvent removal under vacuum and washing with brine/sodium bicarbonate . Methyl esters are synthesized via hydrolysis of epoxides or direct esterification of dihydroxy fatty acids, as demonstrated in early studies using methyl 9,10-dihydroxyoctadecanoate provided by agricultural research laboratories .

Q. How is this compound identified and quantified in biological samples?

- Methodological Answer : Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the gold standard. For instance, in metabolomic studies of human semen, this compound was quantified using a Q Exactive HRMS system with positive/negative ion modes, achieving detection limits in the nanomolar range. Structural confirmation is often complemented by nuclear magnetic resonance (NMR) spectroscopy, particularly for stereochemical validation .

Q. What metabolic pathways involve this compound?

- Methodological Answer : The compound is a substrate in peroxisomal β-oxidation and arachidonic acid metabolism. It is hydrolyzed by lipid-phosphate phosphatase (EC 3.1.3.76), which catalyzes the conversion of 10-hydroxy-9-(phosphonooxy)octadecanoate to this compound and phosphate. Pathway analysis via enzyme assays and isotopic labeling can track its role in lipid signaling and oxidative stress responses .

Advanced Research Questions

Q. What experimental strategies resolve stereochemical ambiguities in this compound?

- Methodological Answer : Absolute configuration is determined using electronic circular dichroism (ECD) spectroscopy combined with quantum chemical calculations. For example, ECD spectra computed at the B3LYP/6-311+G(2d,p) level match experimental data to confirm 9S,10S stereochemistry. NMR-based NOE correlations further validate spatial arrangements of hydroxyl groups .

Q. How do enzymatic mechanisms regulate this compound metabolism?

- Methodological Answer : Kinetic studies of lipid-phosphate phosphatase (EC 3.1.3.76) reveal a two-step mechanism: (1) substrate binding at the enzyme’s hydrophobic pocket and (2) hydrolytic cleavage of the phosphate group. Mutagenesis experiments (e.g., substituting catalytic residues like Ser/His/Asp) and pH-rate profiling elucidate proton transfer and transition-state stabilization .

Q. What contradictions exist regarding the biological roles of this compound?

- Methodological Answer : While metabolomic studies link elevated levels to poor semen quality (e.g., via oxidative stress pathways) , other research identifies it as a benign intermediate in silk gland metabolism in Bombyx mori . To resolve contradictions, cross-species comparative studies and knockout models (e.g., silencing bifunctional epoxide hydrolase 2) are recommended to clarify tissue-specific functions .

Q. What advanced analytical techniques address challenges in characterizing this compound derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.